
2,4-D triisopropanolammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-D triisopropanolammonium salt is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which has been in use since the 1940s. The triisopropanolammonium salt form of the herbicide has gained popularity due to its improved solubility in water and reduced volatility, which makes it more effective and safer to use. In
Wirkmechanismus
The mechanism of action of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the disruption of the plant hormone auxin. The herbicide acts as a synthetic auxin, which leads to uncontrolled cell division and growth in the target weeds. This disrupts the normal growth and development of the weeds, leading to their eventual death. The herbicide is selective in its action, targeting only broadleaf weeds and leaving grasses and other non-target plants unharmed.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4-D triisopropanolammonium salt triisopropanolammonium salt on plants have been extensively studied. The herbicide affects various processes in the plant, including photosynthesis, respiration, and protein synthesis. It also disrupts the plant's hormonal balance, leading to abnormal growth and development. In addition, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has been shown to have toxic effects on some non-target organisms, including fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-D triisopropanolammonium salt triisopropanolammonium salt has several advantages for use in lab experiments. It is readily available, cost-effective, and has a well-established mechanism of action. It is also selective in its action, making it useful for studying the effects of herbicides on specific plant species. However, the herbicide has some limitations for use in lab experiments. Its toxicity to non-target organisms can pose ethical concerns, and its effects on the environment may not be fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,4-D triisopropanolammonium salt triisopropanolammonium salt. One area of interest is the development of new formulations and delivery methods that improve the herbicide's efficacy and safety. Another area of research is the investigation of the herbicide's potential applications in environmental remediation and water treatment. Additionally, further studies are needed to fully understand the herbicide's effects on non-target organisms and the environment.
Synthesemethoden
The synthesis of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the reaction of 2,4-dichlorophenoxyacetic acid with triisopropanolamine in the presence of a catalyst. The reaction occurs in an aqueous medium, and the resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,4-D triisopropanolammonium salt triisopropanolammonium salt has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cereals, vegetables, fruits, and ornamental plants. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. In addition to its use in agriculture, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has also been studied for its potential applications in environmental remediation and water treatment.
Eigenschaften
CAS-Nummer |
18584-79-7 |
|---|---|
Produktname |
2,4-D triisopropanolammonium salt |
Molekularformel |
C17H27Cl2NO6 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
SRPJGPPDQIFOGY-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Kanonische SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Andere CAS-Nummern |
18584-79-7 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



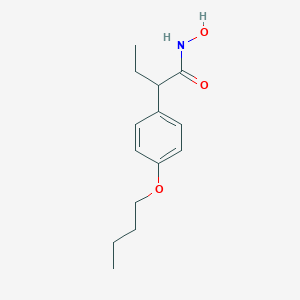
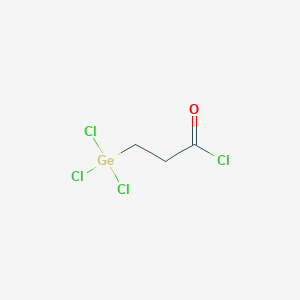
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
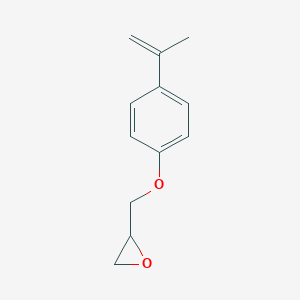
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
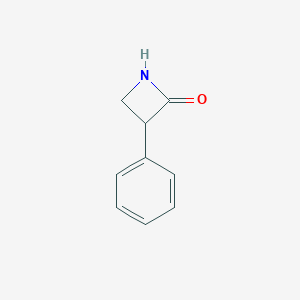
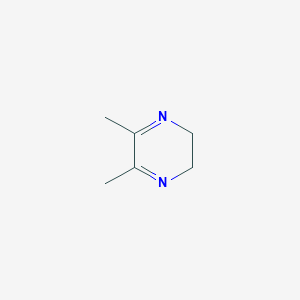
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
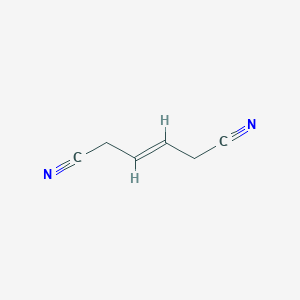
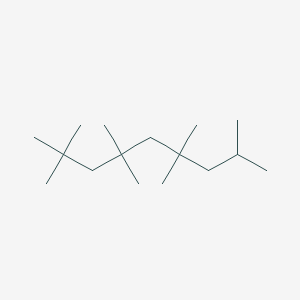
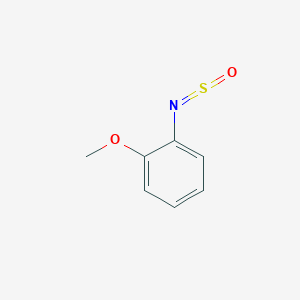
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)